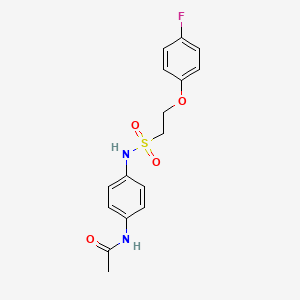
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
The synthesis and chemical properties of tetrahydroquinoline derivatives, including those similar to the chemical compound , have been extensively studied. Research has explored the versatile intermediates for the preparation of a wide variety of quinazolines, emphasizing the synthetic utility of tetrahydroquinoline scaffolds in medicinal chemistry. For instance, the use of tetrahydroquinoline intermediates in the synthesis of dihydro-11bH-quino[1,2-c]quinazolines showcases the compound's role in developing novel chemical entities (Phillips & Castle, 1980). Additionally, the migratory ring expansion of metalated ureas into medium-ring nitrogen heterocycles illustrates another application in synthetic chemistry, highlighting the compound's versatility in generating complex structures (Hall et al., 2016).
Biological Activity and Pharmacological Research
Some derivatives of tetrahydroquinoline have been investigated for their antibacterial and antifungal activities. The ability to synthesize and modify the tetrahydroquinoline core structure enables the development of compounds with potential therapeutic applications. For example, the synthesis of new pyrido quinazolones and their evaluation for antimicrobial activities demonstrates the compound's potential in contributing to the development of new antimicrobial agents (Singh & Pandey, 2006).
Propiedades
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-10-6-9-20(24(22)32-2)27-25(30)26-19-12-13-21-18(15-19)11-14-23(29)28(21)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H2,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUGLAOXZXDQAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

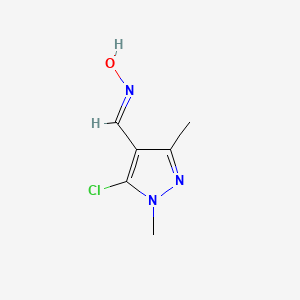
![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)
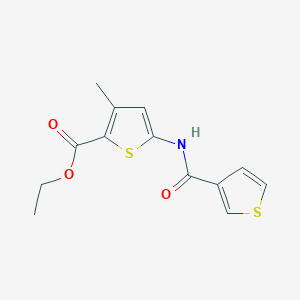
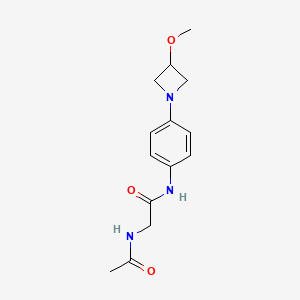
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
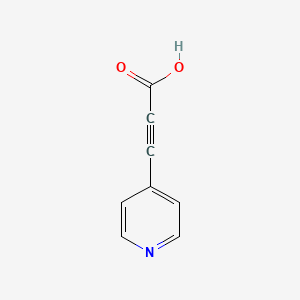
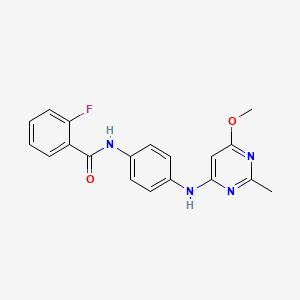

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

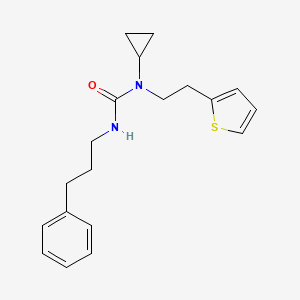
![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)
